N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O3S/c1-3-28-19-11-18(22-12(2)23-19)24-14-5-7-15(8-6-14)25-29(26,27)17-9-4-13(20)10-16(17)21/h4-11,25H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALJOFQQKASSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide is a synthetic compound with potential pharmaceutical applications. It features a sulfonamide group, a fluorobenzene moiety, and a pyrimidine derivative, suggesting significant biological activity. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O3S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 946274-11-9 |
The unique structure combines various functional groups that may enhance its pharmacological properties compared to simpler analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, similar compounds with sulfonamide structures have been shown to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis.
Pharmacological Properties
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties. Research indicates that compounds in this class can effectively inhibit bacterial growth, making them valuable in treating infections.
- Anticancer Potential : Preliminary studies suggest that derivatives of pyrimidine can exhibit cytotoxic effects against various cancer cell lines. The presence of the ethoxy and difluorobenzene moieties may enhance these effects through improved cell permeability and target specificity.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.
Antimicrobial Efficacy
A study evaluating the antibacterial activity of related sulfonamides found that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The specific mechanism often involves competitive inhibition at the active site of DHPS.
Anticancer Activity
In vitro studies on pyrimidine derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The structural modifications in this compound may enhance its efficacy compared to other analogs.
Structural Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Contains sulfonamide group | Antibacterial |
| Trimethoprim | Pyrimidine derivative | Antibacterial |
| N-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)anilines | Similar structure with varied substituents | Various antimicrobial activities |
The unique combination of functional groups in this compound suggests it may possess distinct pharmacological properties not found in simpler analogs like sulfanilamide or trimethoprim.
Q & A
Q. Basic Analytical Techniques
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Match observed [M+H]+ peaks with theoretical molecular weight (e.g., 436.36 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL .
How can reaction conditions be optimized to improve synthetic yields?
Q. Advanced Methodological Considerations
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to reduce side products .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) for amine-sulfonyl chloride reactions; DMF often improves solubility and reaction rate .
- Temperature Control : Maintain 80–90°C during pyrimidine ring formation to avoid decomposition .
- In-line Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
How to resolve discrepancies in crystallographic data during structural analysis?
Q. Advanced Data Contradiction Analysis
- Hydrogen Bond Validation : Use SHELXL’s refinement tools to validate N–H⋯O/F interactions. Discrepancies in bond lengths (>0.1 Å) may suggest disorder or incorrect space group assignment .
- Twinned Crystals : Apply the TwinRotMat algorithm in SHELXL to model twinning ratios if R-factors remain high (>0.1) .
- Comparative DFT Calculations : Cross-reference experimental dihedral angles (pyrimidine vs. phenyl planes) with density functional theory (DFT)-optimized geometries .
What computational methods assist in predicting the compound’s bioactivity?
Q. Advanced Predictive Modeling
- Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR) based on sulfonamide’s hydrogen-bonding capacity .
- QSAR Modeling : Train models on pyrimidine-sulfonamide derivatives to correlate substituent electronegativity (e.g., fluorine) with antibacterial IC50 values .
- MD Simulations : Simulate binding stability in aqueous environments (AMBER force field) to assess pharmacokinetic properties .
What spectroscopic techniques are critical for characterizing intermediates?
Q. Basic Characterization Workflow
- IR Spectroscopy : Confirm sulfonamide formation via S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
- LC-MS/MS : Detect trace impurities (<2%) using reverse-phase C18 columns and electrospray ionization .
- Elemental Analysis : Validate C, H, N, S percentages (±0.3% of theoretical values) .
How to design experiments to assess the compound’s biological activity?
Q. Advanced Experimental Design
- In Vitro Assays :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC50 calculation) .
- Negative Controls : Include sulfonamide-free analogs to isolate the contribution of fluorine substituents .
How to address solubility challenges in biological assays?
Q. Advanced Formulation Strategies
- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Pro-drug Derivatization : Temporarily esterify the sulfonamide group to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
